Ziconotide

Vue d'ensemble

Description

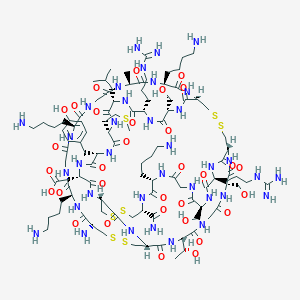

Le Ziconotide est un peptide synthétique dérivé du venin du cône marin, Conus magus. Il s'agit d'un puissant analgésique utilisé pour le traitement de la douleur sévère et chronique. Le this compound est unique par son mécanisme d'action, car il bloque sélectivement les canaux calciques voltage-dépendants de type N, qui sont essentiels à la transmission des signaux de la douleur dans le système nerveux .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Ziconotide est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est généralement réalisée en quatre segments, qui sont ensuite connectés pour former le peptide complet . Les segments sont :

- [19-25]A

- [12-18]B

- [6-11]C

- [1-5]D

Une fois les segments synthétisés, ils sont connectés séquentiellement puis clivés de la résine pour obtenir le peptide linéaire. L'étape finale implique une oxydation en phase liquide pour former les ponts disulfures, ce qui donne le peptide actif de this compound .

Méthodes de Production Industrielle : La production industrielle de this compound suit une approche SPPS similaire, mais optimisée pour une production à grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour garantir un rendement élevé et une pureté élevée. La méthode de synthèse en phase solide est préférée en raison de son efficacité et de sa capacité à produire des peptides avec des structures complexes .

Analyse Des Réactions Chimiques

Types de Réactions : Le Ziconotide subit principalement des réactions d'oxydation pour former des ponts disulfures, qui sont essentiels à son activité biologique. Le peptide peut également subir une hydrolyse en conditions acides ou basiques, conduisant à la rupture des liaisons peptidiques.

Réactifs et Conditions Communs:

Oxydation : La formation de ponts disulfures est généralement réalisée à l'aide d'agents oxydants doux tels que l'iode ou l'oxydation à l'air dans un tampon alcalin.

Hydrolyse : L'hydrolyse acide peut être réalisée à l'aide d'acide chlorhydrique, tandis que l'hydrolyse basique peut être réalisée à l'aide d'hydroxyde de sodium.

Principaux Produits : Le principal produit de la réaction d'oxydation est le peptide actif de this compound avec trois ponts disulfures. Les réactions d'hydrolyse conduisent à la dégradation du peptide en fragments plus petits .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie:

- Utilisé comme composé modèle pour étudier la synthèse et le repliement des peptides.

- Étudié pour sa formation et sa stabilité uniques de ponts disulfures.

Biologie:

- Étudié pour son rôle dans la modulation des canaux calciques et la libération des neurotransmetteurs.

- Utilisé dans la recherche sur les voies de la douleur et la nociception.

Médecine:

- Approuvé pour le traitement de la douleur chronique sévère chez les patients qui ne répondent pas à d'autres traitements.

- Étudié pour une utilisation potentielle dans d'autres troubles neurologiques en raison de son mécanisme d'action unique .

Industrie:

- Utilisé dans le développement de nouveaux médicaments analgésiques ciblant les canaux calciques.

- Exploré pour son potentiel dans des applications biotechnologiques impliquant la synthèse et la modification de peptides .

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant sélectivement aux canaux calciques voltage-dépendants de type N situés sur les nerfs afférents nociceptifs dans la corne dorsale de la moelle épinière. Cette liaison bloque l'afflux d'ions calcium, ce qui inhibe la libération de neurotransmetteurs pro-nociceptifs tels que le glutamate, le peptide apparenté au gène de la calcitonine et la substance P. En conséquence, la transmission des signaux de la douleur est réduite, conduisant à une analgésie .

Applications De Recherche Scientifique

Ziconotide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound for studying peptide synthesis and folding.

- Investigated for its unique disulfide bond formation and stability.

Biology:

- Studied for its role in calcium channel modulation and neurotransmitter release.

- Used in research on pain pathways and nociception.

Medicine:

- Approved for the treatment of severe chronic pain in patients who are refractory to other treatments.

- Investigated for potential use in other neurological disorders due to its unique mechanism of action .

Industry:

- Used in the development of new analgesic drugs targeting calcium channels.

- Explored for its potential in biotechnological applications involving peptide synthesis and modification .

Mécanisme D'action

Ziconotide exerts its effects by selectively binding to N-type voltage-sensitive calcium channels located on the nociceptive afferent nerves in the dorsal horn of the spinal cord. This binding blocks the influx of calcium ions, which inhibits the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide, and substance P. As a result, the transmission of pain signals is reduced, leading to analgesia .

Comparaison Avec Des Composés Similaires

Le Ziconotide fait partie d'une classe de composés appelés conotoxines, qui sont des peptides dérivés du venin de cônes marins. Des composés similaires comprennent:

Contulakin-G : Un peptide qui cible les récepteurs de la neurotensine et qui possède des propriétés analgésiques potentielles.

Unicité du this compound : Le this compound est unique par sa forte puissance et sa sélectivité pour les canaux calciques de type N. Contrairement aux autres analgésiques, il ne produit pas de tolérance ni de dépendance, ce qui en fait une option précieuse pour les patients souffrant de douleur chronique sévère .

Propriétés

IUPAC Name |

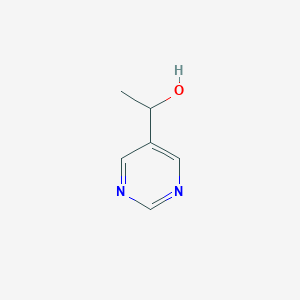

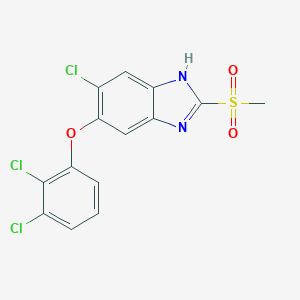

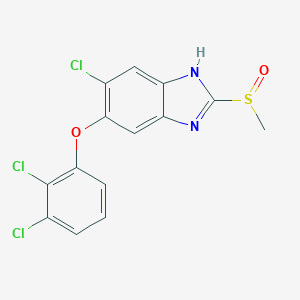

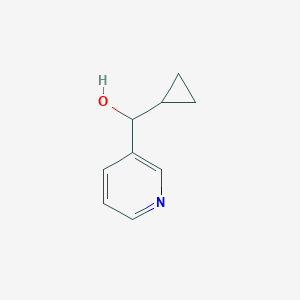

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-QTBYCLKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883174 | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | Ziconotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)